![molecular formula C18H15BrN2O3S2 B2826455 (E)-N-(2-bromophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide CAS No. 637319-28-9](/img/structure/B2826455.png)
(E)-N-(2-bromophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a furan ring, a thiazolidine ring, an amide group, and a bromophenyl group. The furan ring is a heterocyclic compound with a five-membered ring structure composed of four carbon atoms and one oxygen atom . The thiazolidine ring is a heterocyclic compound containing one sulfur atom, one nitrogen atom, and three carbon atoms. The amide group (-CONH2) is a type of functional group that consists of a carbonyl group (C=O) linked to a nitrogen atom. The bromophenyl group is a phenyl ring substituted with a bromine atom.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For instance, the furan ring could be introduced through a reaction involving furan itself . The thiazolidine ring could be synthesized from a suitable precursor through cyclization. The amide group could be introduced through a reaction with an amine and a carboxylic acid or its derivative. The bromophenyl group could be introduced through electrophilic aromatic substitution on phenyl group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The furan ring, for example, can undergo reactions such as oxidation, reduction, and electrophilic substitution . The amide group could participate in reactions such as hydrolysis, reduction, and condensation.Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound's derivatives show promise in antimicrobial applications. Patel and Shaikh (2010) synthesized compounds similar to (E)-N-(2-bromophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide and found them to be effective against various bacterial and fungal species, including Staphylococcus aureus and Candida albicans (Patel & Shaikh, 2010).
Anticancer and Antiangiogenic Effects
This compound has shown potential in cancer treatment. Chandrappa et al. (2010) synthesized derivatives and found they reduced tumor volume and cell number, increased the lifespan of mice with tumors, and exhibited strong antiangiogenic effects (Chandrappa et al., 2010). Another study by Chandrappa et al. (2009) on similar derivatives reported antiproliferative activity in human leukemia cells and induced apoptosis (Chandrappa et al., 2009).
MMP Inhibition and Potential Wound Healing
Compounds with a structure similar to this chemical showed potential in inhibiting matrix metalloproteinases (MMPs), which are crucial in tissue damage and wound healing processes. Incerti et al. (2018) observed that these derivatives could inhibit MMP-9, highlighting their potential in treating inflammatory conditions (Incerti et al., 2018).
Antiviral Activities
Flefel et al. (2014) explored the synthesis of derivatives of similar compounds and found that some of them exhibited promising antiviral activity against the H5N1 avian influenza virus (Flefel et al., 2014).
Propiedades
IUPAC Name |
N-(2-bromophenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S2/c19-13-6-1-2-7-14(13)20-16(22)8-3-9-21-17(23)15(26-18(21)25)11-12-5-4-10-24-12/h1-2,4-7,10-11H,3,8-9H2,(H,20,22)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIAHOALNQFWHG-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-bromophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.